Avanafil is classified as a phosphodiesterase type 5 inhibitor, which works by enhancing blood flow to the penis during sexual stimulation. Avanafil Impurity 13 is categorized among process-related impurities that arise during the synthesis of avanafil. The detection and analysis of these impurities are essential for ensuring the purity and safety of pharmaceutical products. Recent studies have utilized advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UPLC), to isolate and characterize these impurities, including Avanafil Impurity 13 .
The synthesis of Avanafil Impurity 13 has been explored through various methodologies. Notably, gradient ultra-high performance liquid chromatography has been employed to analyze the process-related impurities in avanafil production. The synthesis typically involves the esterification reaction between a precursor compound (M6) and avanafil .
The technical details of the synthesis include:
The molecular structure of Avanafil Impurity 13 can be represented by its canonical SMILES notation: C1CNC(=NC1)CN
. The molecular formula is with a molecular weight of approximately .
The structure consists of a cyclic compound featuring nitrogen atoms, which contributes to its classification as a derivative of avanafil. This structural framework is critical for understanding its potential interactions within biological systems.
Avanafil Impurity 13 is formed through specific chemical reactions during the synthesis of avanafil. The primary reaction involves:
These reactions highlight the importance of controlling synthetic pathways to minimize impurity formation.
Avanafil Impurity 13 functions as a phosphodiesterase type 5 inhibitor, similar to its parent compound avanafil. The mechanism involves:
Environmental factors such as diet can influence the absorption and efficacy of avanafil and its related compounds.
Avanafil Impurity 13 exhibits several notable physical and chemical properties:
Understanding these properties is essential for assessing the implications of impurities on drug formulation stability.
Avanafil Impurity 13 has several scientific applications:
Avanafil Impurity 13 (C₂₂H₂₃ClN₆O₃) is a structurally characterized process-related impurity arising during the synthesis of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction. It is classified as a potential genotoxic impurity due to its reactive hydrazine-derived moiety, which forms via condensation between avanafil’s carboxylic acid intermediate (M6) and hydrazine residues from coupling reagents like HOBt (1-hydroxybenzotriazole) [10]. In pharmaceutical quality control, this impurity is monitored at thresholds as low as 0.10% under ICH Q3A(R2) guidelines, as genotoxic impurities pose carcinogenic risks even at trace levels [8] [10]. Its identification and quantification are critical for ensuring avanafil’s safety profile, necessitating advanced analytical controls throughout manufacturing.
Table 1: Key Characteristics of Avanafil Impurity 13
Property | Specification |
---|---|
Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N'-(pyrimidin-2-ylmethyl)pyrimidine-5-carbohydrazide |
Molecular Formula | C₂₂H₂₃ClN₆O₃ |
Molecular Weight | 454.91 g/mol |
Genotoxic Risk | Suspected (hydrazine-derived acylhydrazine) |
ICH Reporting Threshold | 0.10% |
Regulatory agencies (e.g., FDA, EMA) mandate rigorous impurity profiling for PDE5 inhibitors due to their structural complexity and potential toxic byproducts. Impurity 13 exemplifies a critical quality attribute (CQA) under ICH Q9, requiring control at every synthesis stage. This impurity’s significance is twofold:
Impurity 13 was first hypothesized during route scouting for avanafil synthesis, where HOBt-mediated coupling steps introduced hydrazine residuals. Initial detection occurred in 2022 via UPLC analysis of lab-scale batches, revealing an unidentified peak at 0.29–1.63% abundance [1] [10]. Structural elucidation was achieved through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: